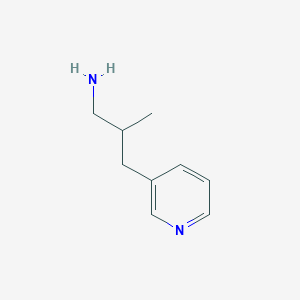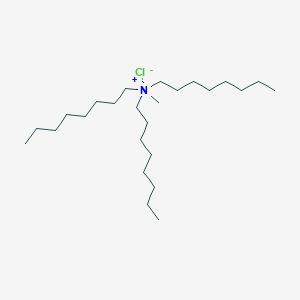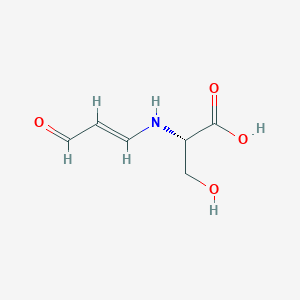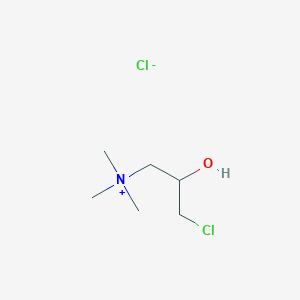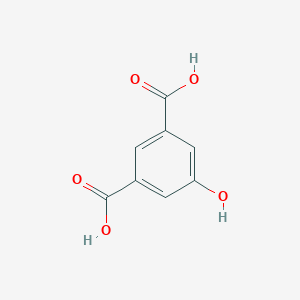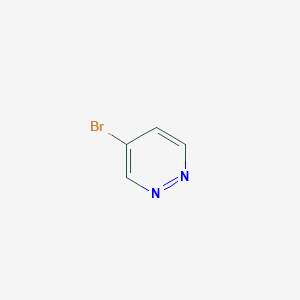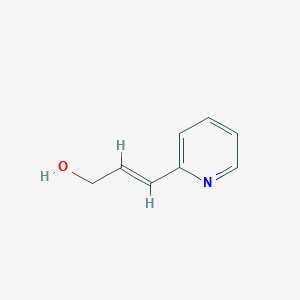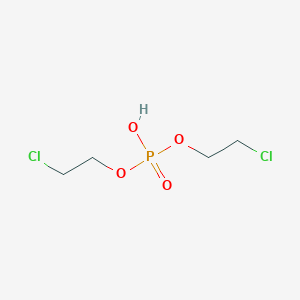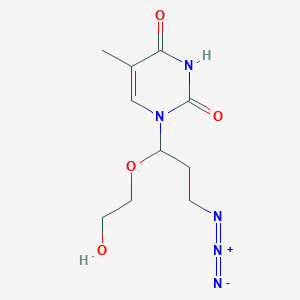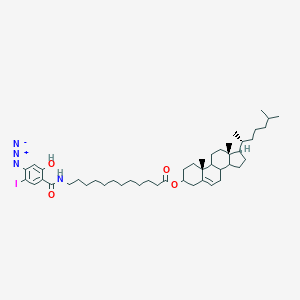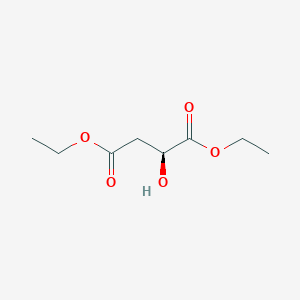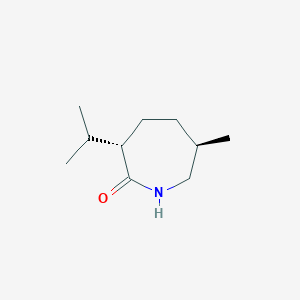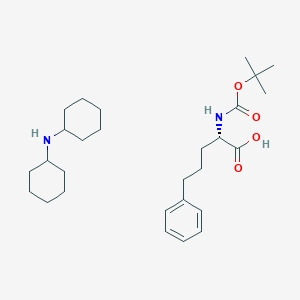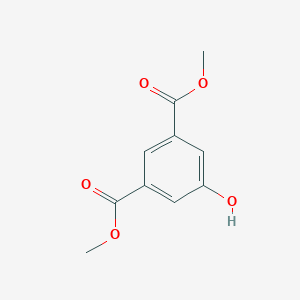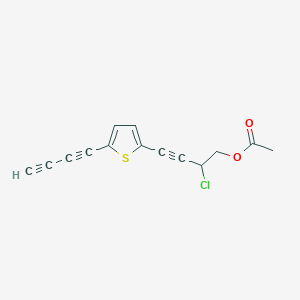
2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene is a chemical compound that has been found to have potential applications in scientific research. Its unique structure and properties make it a promising candidate for use in various fields of study.
Mecanismo De Acción
The mechanism of action of 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene is not fully understood. However, it has been suggested that its anti-cancer properties may be due to its ability to inhibit the activity of certain enzymes involved in cell growth and division.
Efectos Bioquímicos Y Fisiológicos
2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene has been found to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have good electron-accepting properties, which make it a promising candidate for use in organic photovoltaic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene in lab experiments is its unique structure and properties, which make it a promising candidate for use in various fields of study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to explore its potential use in organic photovoltaic devices and other electronic applications. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene involves the reaction of 4-acetoxy-3-chloro-1-butynyl acetate with 5-ethynylthiophene-2-carboxylic acid. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in organic photovoltaic devices, as it has been found to have good electron-accepting properties.
Propiedades
Número CAS |
114691-31-5 |
|---|---|
Nombre del producto |
2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene |
Fórmula molecular |
C14H9ClO2S |
Peso molecular |
276.7 g/mol |
Nombre IUPAC |
[4-(5-buta-1,3-diynylthiophen-2-yl)-2-chlorobut-3-ynyl] acetate |
InChI |
InChI=1S/C14H9ClO2S/c1-3-4-5-13-8-9-14(18-13)7-6-12(15)10-17-11(2)16/h1,8-9,12H,10H2,2H3 |
Clave InChI |
NSNKOTXFJDNDDD-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C#CC1=CC=C(S1)C#CC#C)Cl |
SMILES canónico |
CC(=O)OCC(C#CC1=CC=C(S1)C#CC#C)Cl |
Sinónimos |
2-(4-acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene ACBP-thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



